molecular formula C13H10O2 B15326327 6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B15326327
M. Wt: 198.22 g/mol
InChI Key: XIMCLEAEWWYKLY-UHFFFAOYSA-N
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Description

6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a biphenyl structure substituted with a hydroxyl group at the 6-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the functionalization of biphenyl derivatives. One common method is the hydroxylation of 3-formylbiphenyl using suitable oxidizing agents. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of 6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale hydroxylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with proteins and enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and aldehyde groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

4-hydroxy-3-phenylbenzaldehyde

InChI

InChI=1S/C13H10O2/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-9,15H

InChI Key

XIMCLEAEWWYKLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C=O)O

Origin of Product

United States

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